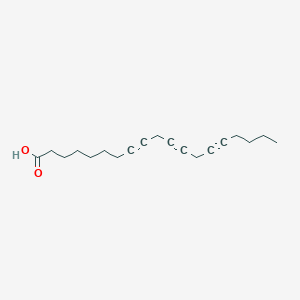
8,11,14-Nonadecatriynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,11,14-nonadecatriynoic acid is a long-chain fatty acid.
Aplicaciones Científicas De Investigación
Metabolomics
8,11,14-Nonadecatriynoic acid is identified as a significant metabolite in lipid metabolism studies. Research indicates that it plays a role in cardiovascular health. A study employing partial least square discriminant analysis found that this compound had a p-value of 3.72×10−11, indicating its strong association with metabolic changes related to cardiovascular risks in specific populations, such as the Orang Asli of Malaysia . The findings suggest that monitoring levels of this fatty acid could be useful for predicting cardiovascular diseases.
Cosmetic Formulations
The cosmetic industry has shown interest in this compound due to its potential benefits for skin health. Its incorporation into topical formulations is being explored for several reasons:
- Moisturizing Properties : The compound can enhance skin hydration and improve the sensory attributes of creams and lotions.
- Stability and Efficacy : Experimental designs have demonstrated that formulations containing this fatty acid can maintain stability while delivering therapeutic effects on the skin .
- Natural Alternatives : As consumers increasingly seek eco-friendly and natural products, the use of this compound aligns with market trends favoring biocompatible ingredients .
Table 1: Properties of this compound in Cosmetic Applications
| Property | Description |
|---|---|
| Moisturization | Enhances skin hydration |
| Stability | Maintains formulation integrity over time |
| Sensory Attributes | Improves texture and feel of products |
| Biocompatibility | Safe for use on skin; aligns with natural product trends |
Therapeutic Uses
The therapeutic potential of this compound extends into medical research:
- Anti-inflammatory Effects : Research suggests that eicosanoids derived from this fatty acid may have anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Cancer Research : Preliminary studies indicate that fatty acids like this compound may influence cancer cell metabolism and growth. Its role in modulating pathways associated with tumor growth is an area of active investigation .
Case Study 1: Cardiovascular Health
A study focusing on the Orang Asli population utilized metabolomics to assess the impact of various fatty acids on cardiovascular health. The results indicated that higher levels of this compound correlated with lower incidences of cardiovascular risks . This finding highlights the potential for using this compound as a biomarker for heart health.
Case Study 2: Cosmetic Efficacy
In a formulation study aimed at developing effective skincare products, researchers incorporated this compound into various emulsions. The results showed significant improvements in skin hydration and texture compared to control formulations without the compound . These findings support its application in cosmetic products aimed at enhancing skin health.
Propiedades
Fórmula molecular |
C19H26O2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
nonadeca-8,11,14-triynoic acid |
InChI |
InChI=1S/C19H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-4,7,10,13-18H2,1H3,(H,20,21) |
Clave InChI |
KSWMOGCZSMSPAX-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCC#CCCCCCCC(=O)O |
SMILES canónico |
CCCCC#CCC#CCC#CCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















